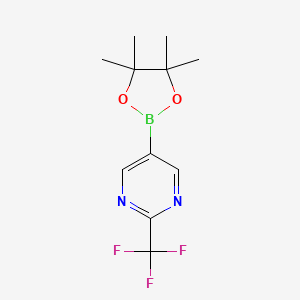
4-bromo-5-iodo-2-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-iodo-2-methylaniline hydrochloride is an organic compound that belongs to the class of halogenated anilines. It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a methyl group and an amino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-iodo-2-methylaniline hydrochloride typically involves multi-step organic reactions. One common approach is the halogenation of 2-methylaniline. The process may include:
Bromination: 2-Methylaniline is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodinating agent such as iodine monochloride (ICl) to introduce the iodine atom.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: Iodine (I2) or iodine monochloride (ICl) under acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of different amines.
Scientific Research Applications
4-Bromo-5-iodo-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its halogenated structure.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-iodo-2-methylaniline hydrochloride depends on its application. In biological systems, it may interact with enzymes or proteins, altering their activity. The halogen atoms can form halogen bonds with biological targets, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Lacks the iodine atom, making it less versatile in certain reactions.
5-Iodo-2-methylaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Chloro-2-methylaniline: Contains chlorine instead of bromine and iodine, leading to different chemical properties.
Uniqueness
4-Bromo-5-iodo-2-methylaniline hydrochloride is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and enable a wide range of chemical transformations. This dual halogenation enhances its utility in synthetic chemistry and broadens its application scope in various fields.
Properties
CAS No. |
2703774-20-1 |
|---|---|
Molecular Formula |
C7H8BrClIN |
Molecular Weight |
348.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



